molecular formula C24H15ClN2O2 B4887613 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide

Cat. No. B4887613
M. Wt: 398.8 g/mol
InChI Key: WAAWEZXNBUWVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide, also known as BCI, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, leading to inhibition of its activity. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to be a selective inhibitor of GSK-3, CDK2, and MAPK1, with little effect on other kinases.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the Wnt signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis. Inhibition of CDK2 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the cell cycle, leading to cell cycle arrest and apoptosis. Inhibition of MAPK1 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the mitogen-activated protein kinase pathway, which plays a role in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of several kinases, making it a useful tool for studying specific cellular processes. It has also been shown to have good bioavailability, making it suitable for in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide also has some limitations. It has been shown to have some off-target effects, which may affect the interpretation of results. It also has limited solubility in aqueous solutions, which may affect its use in some experiments.

Future Directions

For research include studying its effects on other kinases and cellular processes, developing more potent and selective inhibitors, and using it as a starting point for the development of new drugs.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and mitogen-activated protein kinase 1 (MAPK1). These kinases play important roles in several cellular processes, including cell cycle regulation, apoptosis, and differentiation. Inhibition of these kinases by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect these processes, making N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide a potential tool for studying these cellular processes.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O2/c25-20-12-11-18(14-19(20)24-27-21-7-3-4-8-22(21)29-24)26-23(28)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWEZXNBUWVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.